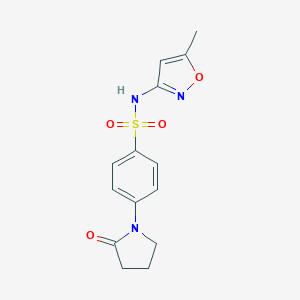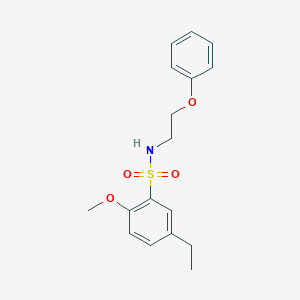![molecular formula C15H16N2OS B299660 N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)
N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide, commonly known as TPCA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPCA-1 belongs to the class of small molecule inhibitors that selectively target the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune response, inflammation, and cell survival.
作用機序
The NF-κB pathway is a key regulator of immune response, inflammation, and cell survival. It is activated in response to various stimuli such as cytokines, pathogens, and oxidative stress. The activation of NF-κB pathway leads to the translocation of NF-κB subunits from the cytoplasm to the nucleus, where they regulate the transcription of various genes involved in inflammation, cell survival, and proliferation. TPCA-1 selectively inhibits the activation of NF-κB pathway by targeting the upstream kinase IKKβ, which phosphorylates and activates the NF-κB subunit p65. By inhibiting the activation of NF-κB pathway, TPCA-1 suppresses the expression of various pro-inflammatory cytokines and chemokines, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPCA-1 have been extensively studied in vitro and in vivo. In cancer cells, TPCA-1 has been shown to induce apoptosis, inhibit proliferation, and enhance the efficacy of chemotherapy. In animal models of inflammation, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and attenuate the severity of inflammatory diseases such as colitis and arthritis. Moreover, TPCA-1 has been demonstrated to have a protective effect on the liver and kidney in animal models of sepsis and ischemia-reperfusion injury.
実験室実験の利点と制限
TPCA-1 has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. Moreover, TPCA-1 has been shown to have a good pharmacokinetic profile, with a half-life of around 2 hours in mice. However, TPCA-1 has some limitations for lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its use in some assays. Moreover, TPCA-1 has been shown to have some off-target effects, such as the inhibition of other kinases such as JNK and p38.
将来の方向性
There are several future directions for the research on TPCA-1. One direction is to further investigate the potential therapeutic applications of TPCA-1 in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of TPCA-1. Moreover, the combination of TPCA-1 with other drugs such as immunotherapies and targeted therapies could be explored to enhance the efficacy of cancer treatment. Finally, the development of more efficient methods for the synthesis and purification of TPCA-1 could facilitate its use in lab experiments.
合成法
The synthesis of TPCA-1 involves the reaction of 2-thiophenecarboxylic acid with 3-(1-pyrrolidinyl)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature, and the resulting product is purified by column chromatography or recrystallization. The yield of TPCA-1 is typically around 50-60%.
科学的研究の応用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The selective inhibition of NF-κB pathway by TPCA-1 has been shown to suppress the growth and survival of cancer cells, enhance the efficacy of chemotherapy, and reduce inflammation in animal models. Moreover, TPCA-1 has been demonstrated to have a synergistic effect with other drugs such as doxorubicin and cisplatin in cancer treatment. In addition, TPCA-1 has been shown to have a protective effect on the liver and kidney in animal models of sepsis and ischemia-reperfusion injury.
特性
分子式 |
C15H16N2OS |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
N-(3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-7-4-10-19-14)16-12-5-3-6-13(11-12)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18) |
InChIキー |
MXJSSBWIVHLFQW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
正規SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)
![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)
![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)

![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)
![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)
![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)
